molecular formula C14H11NO2 B6375769 3-Cyano-5-(3-methoxyphenyl)phenol, 95% CAS No. 1261998-48-4

3-Cyano-5-(3-methoxyphenyl)phenol, 95%

Cat. No. B6375769
CAS RN: 1261998-48-4
M. Wt: 225.24 g/mol
InChI Key: FLSGSVDMZGTJDJ-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-methoxyphenyl)phenol, 95% (3-C5MPP) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a colorless to yellowish-white solid with a melting point of 100-105°C. It is soluble in methanol, ethanol, and water, and is insoluble in ether and chloroform. 3-C5MPP is a versatile molecule with a wide range of applications, including synthesis, spectroscopy, and chromatography.

Scientific Research Applications

3-Cyano-5-(3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research, including spectroscopy, chromatography, and synthesis. It is used in the synthesis of various compounds, including heterocyclic compounds, polymers, and dyes. It is also used in the synthesis of polymers, such as polysiloxanes, polyurethanes, polyamides, and polyesters. In addition, it is used in spectroscopic studies, such as NMR, FTIR, and UV-Vis.

Mechanism of Action

3-Cyano-5-(3-methoxyphenyl)phenol, 95% is an organic compound that acts as a reagent in various reactions. In Wittig olefination, it acts as a reagent to form an alkene, which is then reacted with a Grignard reagent. In addition, it is used in the synthesis of various compounds, such as heterocyclic compounds, polymers, and dyes.
Biochemical and Physiological Effects
3-Cyano-5-(3-methoxyphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it is used as a reagent in various reactions, which may lead to the formation of compounds with biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

3-Cyano-5-(3-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a versatile molecule that can be used in various reactions, including Wittig olefination, synthesis of heterocyclic compounds, and spectroscopic studies. It is also soluble in methanol, ethanol, and water, and is insoluble in ether and chloroform, making it easy to handle and store.
However, 3-Cyano-5-(3-methoxyphenyl)phenol, 95% is limited in its use in laboratory experiments due to its lack of direct biochemical or physiological effects. In addition, its melting point of 100-105°C may make it difficult to use in some reactions.

Future Directions

The future directions for 3-Cyano-5-(3-methoxyphenyl)phenol, 95% include further research on its use in spectroscopic studies, such as NMR, FTIR, and UV-Vis. Additionally, further research can be done on its use in the synthesis of polymers, such as polysiloxanes, polyurethanes, polyamides, and polyesters. Finally, further research can be done on its use in the synthesis of heterocyclic compounds, such as benzimidazoles, thiazoles, and pyrroles.

Synthesis Methods

3-Cyano-5-(3-methoxyphenyl)phenol, 95% can be synthesized through a process known as Wittig olefination. In this process, a phosphonium salt is reacted with an aldehyde or ketone in the presence of a base. This results in the formation of an alkene, which is then reacted with a Grignard reagent. Finally, the reaction is acidified to form the desired product.

properties

IUPAC Name

3-hydroxy-5-(3-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSGSVDMZGTJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684677
Record name 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(3-methoxyphenyl)phenol

CAS RN

1261998-48-4
Record name 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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